molecular formula C8H13N3O3 B1584751 Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 58046-49-4

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1584751
CAS No.: 58046-49-4
M. Wt: 199.21 g/mol
InChI Key: PTHDVPPLPCACPF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS 58046-49-4) is a high-purity pyrazole derivative supplied for pharmaceutical and chemical research. This compound, with a molecular formula of C8H13N3O3 and a molecular weight of 199.21 g/mol, is characterized as a harmful and irritant substance, requiring appropriate handling precautions . It serves as a versatile building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. Scientific literature demonstrates that 5-amino-N-substituted pyrazoles are key precursors for synthesizing various fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles, which are of significant interest in medicinal chemistry for their diverse biological activities . The presence of both an amino group and an ester on the pyrazole core makes this compound a valuable scaffold for further functionalization, enabling its use in the development of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-2-14-8(13)6-5-10-11(3-4-12)7(6)9/h5,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDVPPLPCACPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330495
Record name Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-49-4
Record name Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine under controlled conditions in an alcoholic solvent such as ethanol. This condensation forms the pyrazole ring with the desired substituents at positions 1, 4, and 5.

  • Key Reactants:

    • Ethyl (ethoxymethylene)cyanoacetate
    • 2-Hydroxyethylhydrazine (often as a 75% aqueous solution)
    • Alcohol solvent (ethanol preferred)
  • Reaction Conditions:

    • Heating at approximately 70–80°C
    • Stirring for 1–2 hours to complete the reaction
    • Use of an alkanol solvent to facilitate solubility and reaction kinetics

Stepwise Preparation Method

The preparation can be broken down into several critical steps, each optimized for yield and purity:

Step Description Conditions Outcome
1. Formation of Ethyl 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole (I) React ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol Heat at 70–80°C for 2 hours Formation of intermediate pyrazole ester (I)
2. Hydrolysis to 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole (II) Add aqueous sodium hydroxide, reflux for 3 hours while removing ethanol by distillation pH adjusted to ~4 with hydrochloric acid at 0–25°C Precipitation and isolation of carboxylic acid intermediate (II)
3. Decarboxylation to 5-amino-1-(2'-hydroxyethyl)-pyrazole (III) Heat water-wet intermediate (II) at 135–155°C to remove water and evolve CO2 Controlled stirring to manage foaming Formation of decarboxylated pyrazole (III)
4. Optional further reactions (e.g., nitrosation, hydrogenation) Contact (III) with acid and nitrosating agents or hydrogenate for derivative synthesis Various conditions depending on target compound Production of derivatives such as 4,5-diamino-1-(2'-hydroxyethyl)pyrazole

Detailed Reaction Sequence and Notes

  • Initial Condensation: The reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol produces the ethyl ester intermediate (I). The reaction is monitored by thin-layer chromatography (TLC) using ethyl acetate:methanol (7:2) on silica gel to confirm completion.

  • Hydrolysis: The ester group in (I) is hydrolyzed to the corresponding carboxylic acid (II) by treatment with aqueous sodium hydroxide. This step is carried out under reflux while simultaneously removing ethanol by distillation to drive the reaction forward. The resulting solution is acidified to pH ~4 with hydrochloric acid, causing the carboxylic acid intermediate to crystallize. The solid is filtered and used directly in the next step without drying, yielding approximately 72% based on the starting ethyl (ethoxymethylene)cyanoacetate.

  • Decarboxylation: The water-wet carboxylic acid intermediate (II) is heated to 135–155°C to remove water and induce decarboxylation, releasing CO2 and forming 5-amino-1-(2'-hydroxyethyl)-pyrazole (III). The process requires careful control to manage foaming and ensure complete reaction. Alternatively, decarboxylation can be performed in high-boiling solvents such as mixed xylenes to azeotropically remove water.

  • Isolation and Purification: The decarboxylated product (III) can be purified by distillation under reduced pressure or isolated as an acid salt by treatment with inorganic acids in alkanol solvents. The acid salts can be further processed for derivative synthesis.

Alternative Synthetic Routes and Variations

  • Use of Different Hydrazine Derivatives: Variations include using 2-hydrazino-1-phenylethanol or hydrazine acetaldehyde diethylacetate, which react with ethyl (ethoxymethylene)cyanoacetate to produce N-substituted 5-amino-pyrazole derivatives with different substituents at the N1 position.

  • Solvent and Temperature Modifications: Dry toluene at 80°C has been used for similar condensations, especially when preparing N-substituted analogs with phenyl or other groups.

  • One-Pot Syntheses: Some literature reports one-pot syntheses involving diazotization and further cyclization to produce fused heterocycles derived from 5-amino-pyrazoles, although these are beyond the scope of the pure this compound preparation.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents & Conditions Key Observations Yield & Purity Notes
1 Condensation Ethyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine in ethanol, 70–80°C, 2 h TLC monitoring; formation of ester intermediate High conversion; isolated as solution
2 Hydrolysis 10% NaOH aqueous, reflux 3 h, ethanol removal by distillation; acidify to pH 4 with HCl at 0–25°C Precipitation of carboxylic acid intermediate 72% yield (dry basis)
3 Decarboxylation Heat water-wet intermediate at 135–155°C; CO2 evolution monitored Controlled foaming; complete decarboxylation Product suitable for distillation or further reaction
4 Optional Acid Salt Formation Treat with inorganic acid in alkanol Formation of acid salts for purification or subsequent reactions Enhances isolation and purity

Research Findings and Improvements

  • The improved process described in patent EP1342716A2 avoids multiple isolations and uses less toxic solvents compared to prior art, enhancing safety and scalability.

  • The use of alkanols (C1–C3, preferably ethanol) as solvents throughout the process simplifies handling and reduces environmental impact.

  • The stepwise approach allows for intermediate isolation or direct progression to subsequent steps, providing flexibility depending on production scale and purity requirements.

  • Decarboxylation under controlled temperature with stirring effectively manages foaming and ensures high purity of the decarboxylated product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Ethyl 5-amino-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylate.

    Reduction: Ethyl 5-amino-1-(2-aminoethyl)-1H-pyrazole-4-carboxylate.

    Substitution: 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify its functional groups, leading to derivatives with tailored properties for specific applications.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds can interact with biological targets, influencing cellular processes and potentially leading to therapeutic effects.

Medicinal Chemistry

This compound is being investigated as a drug candidate due to its ability to interact with various biological targets. The mechanism of action involves forming hydrogen bonds with enzymes and receptors, which may inhibit their activity and lead to desired pharmacological effects .

Material Science

In industry, this compound is utilized in developing new materials, including polymers and coatings . Its chemical properties can be exploited to enhance the performance characteristics of materials, such as durability and resistance to environmental factors .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity Evaluation of antimicrobial propertiesThis compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties Investigation of anticancer effectsDerivatives demonstrated cytotoxic effects on cancer cell lines, indicating a pathway for developing anticancer drugs based on this scaffold .
Drug Design Applications Interaction studies with biological targetsThe compound showed promising binding affinity in molecular docking studies, highlighting its potential in drug design for various therapeutic areas .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Key Observations:

  • Hydrogen Bonding : The 2-hydroxyethyl group enables intramolecular N–H⋯O and O–H⋯N hydrogen bonds, stabilizing the crystal lattice . In contrast, halogenated derivatives (e.g., 4-fluorophenyl, 6-chloropyridazinyl) rely on weaker van der Waals interactions .
  • Melting Points : Aromatic substituents (e.g., 4-fluorophenyl) exhibit higher melting points (153–154°C) due to planar stacking, whereas aliphatic derivatives lack such rigidity .

Biological Activity

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, applications in drug development, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C8H13N3O3
  • Molecular Weight: 199.2071 g/mol
  • CAS Number: 58046-49-4
  • SMILES Notation: CCOC(=O)C1=C(N)N(CCO)N=C1

This compound features a pyrazole ring with an amino group, hydroxyethyl group, and an ethyl ester group, which contribute to its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxyethyl groups facilitate hydrogen bonding with enzymes and receptors, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as an antimicrobial and anticancer agent:

  • Anticancer Activity: this compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:
    • In a study involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound exhibited significant growth inhibition with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
  • Mechanisms of Action Against Cancer:
    • The compound is thought to inhibit key enzymes involved in cancer cell proliferation, possibly through competitive inhibition or by mimicking natural substrates .

Case Studies

Several case studies illustrate the compound's effectiveness:

Study ReferenceCell LineIC50 Value (µM)Observations
Bouabdallah et al.Hep-2 (laryngeal cancer)3.25Significant cytotoxicity observed
Wei et al.A549 (lung cancer)26Noted as most potent among derivatives tested
Xia et al.Various49.85Induced significant apoptosis in tumor cells

These findings underscore the therapeutic potential of this compound in oncology .

Applications in Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds, including antibiotics like Cefoselis sulfate . Its structural characteristics make it a valuable building block for developing new drugs targeting specific diseases.

Comparison with Related Compounds

The compound exhibits unique properties compared to other pyrazole derivatives:

Compound NameStructure TypeNotable Activity
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylateImidazole ringAntimicrobial
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-thiazole-4-carboxylateThiazole ringAnticancer

The presence of the pyrazole ring enhances its binding affinity and specificity toward biological targets, making it particularly promising for drug design .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation reactions. For example, reacting ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine derivatives (e.g., 2-hydroxyethyl hydrazine) in absolute ethanol under reflux conditions yields the target compound . Key parameters include:

  • Reagent stoichiometry : Excess hydrazine derivatives improve cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
    Contradictions in reported yields (e.g., 20–80%) may arise from variations in temperature control or impurities in starting materials .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ester carbonyl at ~165–170 ppm, pyrazole ring protons at 6–8 ppm) .
    • IR : Peaks at 3300–3500 cm1^{-1} (N–H stretch) and 1700–1750 cm1^{-1} (ester C=O) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 213.16 for C7_7H11_{11}N3_3O3_3) validate molecular weight .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability in biological assays?

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water. Adjusting pH (e.g., using phosphate buffers) can enhance aqueous solubility for in vitro studies .
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres to prevent ester hydrolysis .

Advanced Research Questions

Q. How does hydrogen bonding govern the crystal packing of this compound, and what implications does this have for material design?

Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯N) stabilizing the lattice . For example:

  • Asymmetric unit : Contains two molecules linked via N3A–H⋯O6B (2.89 Å) and C3A–H⋯O5A (3.12 Å) interactions .
  • Packing motifs : 3D networks formed via π–π stacking (3.98–4.34 Å between pyrazole rings) enhance thermal stability .
    Methodological Note : Use SHELXL for refinement and Mercury for visualizing supramolecular architectures .

Q. What biochemical mechanisms underlie its reported bioactivity (e.g., anti-inflammatory effects), and how can structure-activity relationships (SAR) guide derivative design?

  • Enzyme inhibition : The hydroxyethyl group may hydrogen-bond with catalytic residues of cyclooxygenase (COX) enzymes, mimicking prostaglandin biosynthesis inhibitors .
  • SAR Insights :
    • Ester modification : Replacing the ethyl group with bulkier substituents (e.g., tert-butyl) enhances lipophilicity and membrane permeability .
    • Amino group functionalization : Introducing formamido or chloro substituents alters electronic profiles, modulating binding affinity .
      Experimental Design : Use molecular docking (AutoDock Vina) paired with in vitro COX-1/COX-2 assays to validate targets .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in substituent orientation (e.g., hydroxyethyl group torsion angles) arise from polymorphic variations. Strategies include:

  • High-resolution SCXRD : Resolve ambiguities in bond lengths/angles (e.g., C–O vs. C–N distances) .
  • DFT calculations : Compare experimental data with B3LYP/6-311+G(d,p)-optimized geometries to identify stable conformers .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., ester hydrolysis) .
  • Crystallography : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data collection .
  • Bioassays : Pair in silico screening with SPR (surface plasmon resonance) to quantify binding kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.